![molecular formula C16H15ClN2O2 B4333625 2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B4333625.png)
2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol
Overview
Description
2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of 2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis. It may also disrupt cell membrane integrity and induce cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and possess antifungal properties. It has also been shown to affect the levels of certain enzymes and proteins involved in cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol in lab experiments is its potential as a multifunctional compound. It has been studied for its potential applications in various fields, making it a versatile compound for research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol. One direction is to further investigate its potential as an antitumor agent and anti-inflammatory agent. Another direction is to explore its potential as a pesticide and herbicide. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for various applications.
Scientific Research Applications
2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as an antitumor agent, anti-inflammatory agent, and antifungal agent. In agriculture, it has been studied for its potential as a pesticide and herbicide. In material science, it has been investigated for its potential as a corrosion inhibitor and as a component in the synthesis of polymers.
properties
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-5-7-13(8-6-12)21-11-16-18-14-3-1-2-4-15(14)19(16)9-10-20/h1-8,20H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVELGWVAAFNDMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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